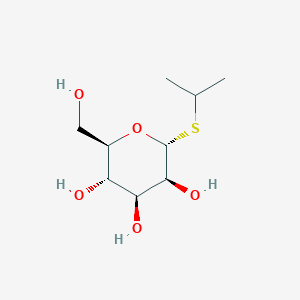
4-(2-Ethoxyethoxy)-3-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Ethoxyethoxy)-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C11H14F3NO2. It is primarily used in research and development within the fields of chemistry and biology. This compound is known for its unique chemical structure, which includes both ethoxyethoxy and trifluoromethyl groups, making it a valuable reagent in various chemical reactions and studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxyethoxy)-3-(trifluoromethyl)aniline typically involves the reaction of 4-nitro-3-(trifluoromethyl)aniline with ethylene glycol monoethyl ether in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Ethoxyethoxy)-3-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The ethoxyethoxy and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) or halogenating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various amines.
Applications De Recherche Scientifique
4-(2-Ethoxyethoxy)-3-(trifluoromethyl)aniline has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce ethoxyethoxy and trifluoromethyl groups into target molecules.
Biology: This compound is utilized in the study of enzyme interactions and protein modifications.
Medicine: Research involving this compound includes the development of pharmaceuticals and the study of drug metabolism.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(2-Ethoxyethoxy)-3-(trifluoromethyl)aniline involves its interaction with various molecular targets, such as enzymes and receptors. The ethoxyethoxy group can enhance solubility and bioavailability, while the trifluoromethyl group can increase the compound’s stability and reactivity. These interactions can modulate biological pathways and influence the compound’s overall effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Ethoxyethoxy)-2-(trifluoromethyl)aniline
- 4-(2-Ethoxyethoxy)aniline
- 4-(2-Ethoxyethoxy)-2-fluoro-1-(trifluoromethyl)benzene
Uniqueness
4-(2-Ethoxyethoxy)-3-(trifluoromethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethoxyethoxy and trifluoromethyl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C11H14F3NO2 |
|---|---|
Poids moléculaire |
249.23 g/mol |
Nom IUPAC |
4-(2-ethoxyethoxy)-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H14F3NO2/c1-2-16-5-6-17-10-4-3-8(15)7-9(10)11(12,13)14/h3-4,7H,2,5-6,15H2,1H3 |
Clé InChI |
KLMOJKBBTOUNPZ-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOC1=C(C=C(C=C1)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


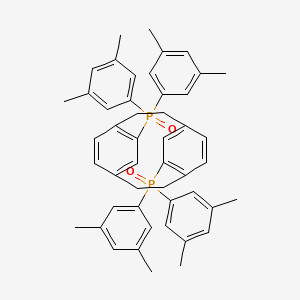
![Methyl-[5-(5-methylthiophen-2-yl)-[1,3,4]oxadiazol-yl]-amine](/img/structure/B12842235.png)
![(2S,3S,4S,5R,6R)-6-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12842248.png)
![7-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12842253.png)
![N-Butyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12842274.png)
![4-[4-(2,6-Difluorophenyl)-1,3-dithiol-2-ylidene]-1,4-thiazinan-4-ium sulphonate](/img/structure/B12842280.png)

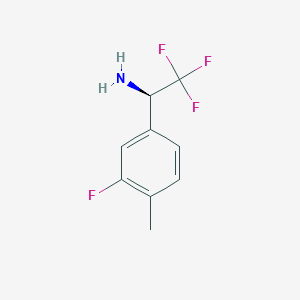
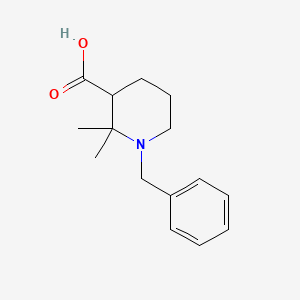
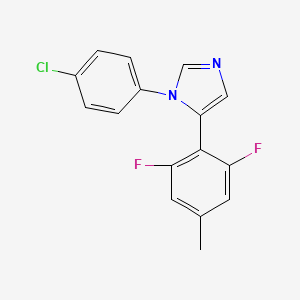
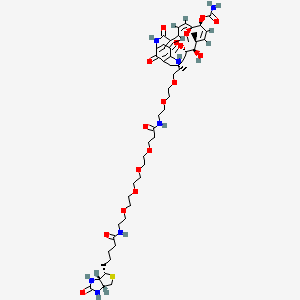

![8-[5-(5,7-Dihydroxy-4-oxochromen-3-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12842312.png)
